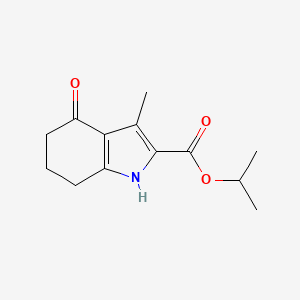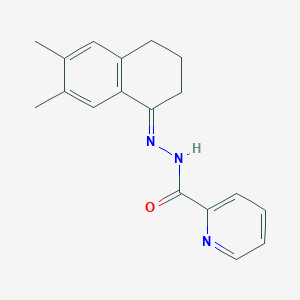![molecular formula C16H23ClN2O B5818327 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE](/img/structure/B5818327.png)
1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to an ethyl-butanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of parallel solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone involves its interaction with various molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially affecting the central nervous system. The chlorophenyl group may enhance the compound’s binding affinity to specific receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Known for its use as an intermediate in the manufacture of antidepressants.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP to produce entactogenic effects.
1-Benzylpiperazine (BZP): A central nervous system stimulant with properties similar to amphetamine.
Uniqueness
1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone is unique due to its specific structural features, which combine the piperazine ring with a chlorophenyl group and an ethyl-butanone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-13(4-2)16(20)19-10-8-18(9-11-19)15-7-5-6-14(17)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICTIXRXNTBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)

![1-(2-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5818301.png)
![METHYL 3-{2-[4-(METHOXYCARBONYL)PHENOXY]ACETAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B5818303.png)
![N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5818309.png)
![N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B5818317.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5818335.png)
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
![1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5818347.png)
